molecular formula C13H11NO B8403292 1-(Quinolin-6-yl)but-1-ene-3-one

1-(Quinolin-6-yl)but-1-ene-3-one

Katalognummer: B8403292
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: GMEDQTLBRSEUAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinolin-6-yl)but-1-ene-3-one is a chemical building block featuring a quinoline core linked to an enone functional group. This structure classifies it as a valuable intermediate in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . The molecule is closely related to other research compounds, such as 4-(quinolin-6-yl)but-3-en-2-one, which is utilized in chemical and pharmacological research . The extended conjugation and electron-deficient nature of the quinoline system make this compound a promising candidate for the development of novel materials, such as organic ligands or fluorescent probes . As a chalcone analog, it can serve as a key precursor in heterocyclic synthesis, including the preparation of pyrazolines and other complex nitrogen-containing structures via reactions with binucleophilic reagents. Researchers value this compound for its versatility in constructing more complex molecular architectures. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Eigenschaften

Molekularformel

C13H11NO

Molekulargewicht

197.23 g/mol

IUPAC-Name

4-quinolin-6-ylbut-3-en-2-one

InChI

InChI=1S/C13H11NO/c1-10(15)4-5-11-6-7-13-12(9-11)3-2-8-14-13/h2-9H,1H3

InChI-Schlüssel

GMEDQTLBRSEUAM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=CC1=CC2=C(C=C1)N=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-(Quinolin-6-yl)but-1-ene-3-one and analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Features Potential Biological Relevance
1-(Quinolin-6-yl)but-1-ene-3-one Quinoline Butenone (C=O conjugated to C=C) at 6-position Conjugated enone system Reactivity for covalent binding
1-(Quinolin-6-yl)ethanone (CAS 73013-68-0) Quinoline Ethanone (C=O) at 6-position Shorter carbon chain, no double bond Simpler metabolic profile
Patent compounds (e.g., EP3222620B1) Quinoline Cyano, tetrahydrofuran-oxy, acetamide groups Enhanced solubility and binding motifs Kinase inhibition, therapeutic leads
2-(Diphenylmethyl)-quinuclidin-3-one Quinuclidine Diphenylmethyl, ketone Bicyclic amine, non-aromatic core Neuromodulatory applications

Reactivity and Pharmacological Implications

  • Conjugated Enone vs. Ethanone: The butenone group in the target compound offers a reactive site for nucleophilic attack, unlike the ethanone derivatives (e.g., 1-(Quinolin-6-yl)ethanone), which lack this conjugation . This could enhance covalent interactions with biological targets, such as cysteine residues in enzymes.
  • Patent Compounds: Derivatives like N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (EP3222620B1) incorporate cyano groups (electron-withdrawing) and tetrahydrofuran-oxy moieties (solubility-enhancing), likely improving target affinity and pharmacokinetics compared to the simpler butenone derivative .
  • Quinuclidinone Analogs: 2-(Diphenylmethyl)-quinuclidin-3-one exemplifies a non-quinoline scaffold with a rigid bicyclic structure. Its diphenylmethyl group may facilitate hydrophobic interactions, but the absence of an aromatic quinoline core limits π-π stacking, a key feature in DNA intercalation or enzyme inhibition seen in quinolines .

Physicochemical Properties

  • Solubility: The butenone derivative’s hydrophobicity may limit aqueous solubility, whereas patent compounds with tetrahydrofuran-oxy groups exhibit improved solubility .
  • Stability: The α,β-unsaturated ketone in the target compound may confer susceptibility to light or nucleophilic degradation, necessitating stabilization strategies absent in ethanone analogs .

Vorbereitungsmethoden

Reaction Overview

The Claisen-Schmidt condensation, a classical method for synthesizing α,β-unsaturated ketones, involves the base-catalyzed reaction of an aromatic aldehyde with a ketone. For 1-(quinolin-6-yl)but-1-ene-3-one, quinoline-6-carbaldehyde serves as the aromatic aldehyde, while acetone acts as the ketone. The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration (Figure 1).

Quinoline-6-carbaldehyde+AcetoneNaOH, EtOH1-(Quinolin-6-yl)but-1-ene-3-one+H2O\text{Quinoline-6-carbaldehyde} + \text{Acetone} \xrightarrow{\text{NaOH, EtOH}} \text{1-(Quinolin-6-yl)but-1-ene-3-one} + \text{H}_2\text{O}

Synthetic Protocol

  • Quinoline-6-carbaldehyde Preparation :
    The Vilsmeier-Haack formylation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline yields quinoline-6-carbaldehyde. This step employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux (80–90°C, 4–6 h).

  • Condensation :
    Quinoline-6-carbaldehyde (1.0 equiv) reacts with acetone (2.0 equiv) in ethanol under NaOH (10% w/v) at 60°C for 12 h. The crude product is purified via recrystallization (ethanol/water), achieving a yield of 65–75%.

Key Considerations

  • Base Selection : NaOH or KOH in polar aprotic solvents (e.g., ethanol) enhances enolate stability.

  • Temperature Control : Excessive heat (>70°C) promotes side reactions, such as aldol dimerization.

  • Purification Challenges : The product’s low solubility in aqueous ethanol necessitates slow cooling for crystallization.

Negishi Cross-Coupling

Reaction Design

The Negishi coupling, a palladium-catalyzed cross-coupling between organozinc reagents and aryl halides, offers a modular route to 1-(quinolin-6-yl)but-1-ene-3-one. Here, 6-bromoquinoline couples with 3-oxobut-1-enylzinc bromide to form the target compound (Figure 2).

6-Bromoquinoline+CH2=C(O)CH2ZnBrPd(PPh3)41-(Quinolin-6-yl)but-1-ene-3-one+ZnBr2\text{6-Bromoquinoline} + \text{CH}2=\text{C(O)CH}2\text{ZnBr} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{1-(Quinolin-6-yl)but-1-ene-3-one} + \text{ZnBr}_2

Synthetic Protocol

  • Organozinc Reagent Synthesis :
    3-Bromo-2-butanone reacts with zinc dust in tetrahydrofuran (THF) under argon to generate 3-oxobut-1-enylzinc bromide.

  • Coupling Reaction :
    6-Bromoquinoline (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and the organozinc reagent (1.2 equiv) react in THF at 60°C for 24 h. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 55–60% yield.

Optimization Insights

  • Catalyst Loading : Higher Pd concentrations (7–10 mol%) improve yields but increase costs.

  • Solvent Effects : THF outperforms DMF or DMSO due to better zinc reagent solubility.

  • Side Reactions : Homocoupling of the organozinc reagent is minimized by slow reagent addition.

Wittig Olefination

Mechanistic Framework

The Wittig reaction constructs the α,β-unsaturated ketone via ylide-mediated olefination. Quinoline-6-carbaldehyde reacts with a stabilized ylide derived from (3-oxobutyl)triphenylphosphonium bromide (Figure 3).

Quinoline-6-carbaldehyde+Ph3P=CHC(O)CH31-(Quinolin-6-yl)but-1-ene-3-one+Ph3PO\text{Quinoline-6-carbaldehyde} + \text{Ph}3\text{P}=\text{CHC(O)CH}3 \rightarrow \text{1-(Quinolin-6-yl)but-1-ene-3-one} + \text{Ph}_3\text{PO}

Synthetic Protocol

  • Ylide Preparation :
    (3-Oxobutyl)triphenylphosphonium bromide (1.2 equiv) is treated with n-BuLi in THF at −78°C to generate the ylide.

  • Olefination :
    Quinoline-6-carbaldehyde (1.0 equiv) is added to the ylide solution, and the mixture warms to room temperature over 2 h. After aqueous workup, the product is isolated via flash chromatography (60–70% yield).

Critical Parameters

  • Ylide Stability : Stabilized ylides (with electron-withdrawing groups) prevent undesired side reactions.

  • Temperature Control : Low temperatures (−78°C) suppress ylide decomposition.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Claisen-Schmidt65–7512Low cost, simple setupModerate purity, solvent-intensive
Negishi Coupling55–6024High regioselectivityRequires Pd catalyst, sensitive to moisture
Wittig Olefination60–702Mild conditions, high efficiencyAir-sensitive reagents, expensive ylides

Emerging Strategies

Sonogashira Coupling and Oxidation

A hybrid approach involves Sonogashira coupling of 6-iodoquinoline with propargyl alcohol, followed by oxidation of the resultant alkyne to the ketone. Pd/Cu catalysis in amine solvents (e.g., piperidine) facilitates coupling, while Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the ketone. Yields remain modest (45–50%) due to over-oxidation risks.

Microwave-Assisted Claisen Rearrangement

Building on furoquinoline syntheses , allyl quinolin-6-yl ethers undergo microwave-assisted Claisen rearrangement (175°C, 15 min) to γ,δ-unsaturated ketones. Subsequent acid-catalyzed cyclization (H₂SO₄, 100°C) and oxidation (PCC) yield the target compound. This method reduces reaction times but requires specialized equipment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Quinolin-6-yl)but-1-ene-3-one, and how can reaction conditions be optimized for higher yields?

  • Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or cross-coupling reactions. Key intermediates like quinoline-6-carbaldehyde are often functionalized via Wittig or Horner-Wadsworth-Emmons reactions to introduce the enone moiety. Optimization requires precise control of temperature (e.g., 60–80°C for ketone formation), solvent polarity (e.g., THF or DMF for solubility), and stoichiometric ratios of reagents like phosphoryl chloride or Grignard reagents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 1-(Quinolin-6-yl)but-1-ene-3-one?

  • Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ 190–210 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Stretching frequencies for conjugated ketones (~1680 cm1^{-1}) and quinoline C=N bonds (~1600 cm1^{-1}) are critical.
  • Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are essential when handling 1-(Quinolin-6-yl)but-1-ene-3-one in laboratory settings?

  • Answer :

  • PPE : Gloves, lab coats, and goggles are mandatory due to acute toxicity (GHS Category 4 for oral/dermal/inhalation hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence the electronic properties and reactivity of 1-(Quinolin-6-yl)but-1-ene-3-one?

  • Answer : Electron-withdrawing groups (e.g., -NO2_2, -Cl) at the 2- or 4-positions increase the electrophilicity of the carbonyl group, enhancing reactivity in Michael additions. Conversely, electron-donating groups (e.g., -OCH3_3) stabilize the enone system, reducing susceptibility to nucleophilic attack. Computational studies (DFT) predict Hammett constants (σ) to quantify substituent effects .

Q. What strategies resolve contradictions in biological activity data for quinoline-based compounds like 1-(Quinolin-6-yl)but-1-ene-3-one?

  • Answer :

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., antiplasmodial vs. cytotoxicity).
  • Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation.
  • Target Validation : Use CRISPR/Cas9 knockouts to confirm on-target effects.
  • Data Normalization : Control for batch-to-batch variability in cell lines or reagent lots .

Q. How can computational methods (e.g., DFT, MD simulations) predict the pharmacokinetic properties of 1-(Quinolin-6-yl)but-1-ene-3-one derivatives?

  • Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), PSA (polar surface area), and bioavailability scores.
  • Docking Studies : AutoDock Vina models interactions with targets like PfATP4 (malaria) or Topoisomerase II (cancer).
  • Metabolism Prediction : CypReact identifies potential cytochrome P450-mediated oxidation sites .

Q. What experimental designs mitigate challenges in isolating reactive intermediates during the synthesis of 1-(Quinolin-6-yl)but-1-ene-3-one?

  • Answer :

  • Low-Temperature Quenching : Trap intermediates at -78°C (dry ice/acetone baths).
  • In Situ Monitoring : Use ReactIR or LC-MS to track transient species.
  • Protecting Groups : Temporarily block reactive sites (e.g., -NH2_2 with Boc groups).
  • Flow Chemistry : Continuous reactors minimize intermediate degradation .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between biological replicates .
  • Reaction Optimization : Employ Design of Experiments (DoE) to test variables like pH, solvent, and catalyst loading .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.